molecular formula C19H13NO2 B13854110 3-(7-Phenylfuro[3,2-b]pyridin-2-yl)phenol

3-(7-Phenylfuro[3,2-b]pyridin-2-yl)phenol

Cat. No.: B13854110
M. Wt: 287.3 g/mol
InChI Key: AZWPCMPLMRQQET-UHFFFAOYSA-N
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Description

3-(7-Phenylfuro[3,2-b]pyridin-2-yl)phenol is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a furo[3,2-b]pyridine core with a phenyl group, making it a versatile scaffold for various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-Phenylfuro[3,2-b]pyridin-2-yl)phenol typically involves a multi-step process. One common method starts with the Claisen-Schmidt condensation of chalcones bearing 4-(benzyloxy)phenyl and dichlorothiophenyl subunits. This is followed by sequential cyclizations and functional modifications to yield the desired furo[3,2-b]pyridine derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(7-Phenylfuro[3,2-b]pyridin-2-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(7-Phenylfuro[3,2-b]pyridin-2-yl)phenol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(7-Phenylfuro[3,2-b]pyridin-2-yl)phenol involves its interaction with specific molecular targets and pathways. Molecular docking studies have shown strong binding affinities to targets such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2). These interactions suggest that the compound disrupts key cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(7-Phenylfuro[3,2-b]pyridin-2-yl)phenol stands out due to its unique combination of a furo[3,2-b]pyridine core with a phenyl group, which enhances its versatility and potential for various applications. Its strong binding affinities to multiple molecular targets also highlight its potential as a multi-target therapeutic agent.

Properties

Molecular Formula

C19H13NO2

Molecular Weight

287.3 g/mol

IUPAC Name

3-(7-phenylfuro[3,2-b]pyridin-2-yl)phenol

InChI

InChI=1S/C19H13NO2/c21-15-8-4-7-14(11-15)18-12-17-19(22-18)16(9-10-20-17)13-5-2-1-3-6-13/h1-12,21H

InChI Key

AZWPCMPLMRQQET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=NC=C2)C=C(O3)C4=CC(=CC=C4)O

Origin of Product

United States

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